molecular formula C17H14N4O B609122 N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1380716-06-2

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

货号: B609122
CAS 编号: 1380716-06-2
分子量: 290.32 g/mol
InChI 键: HVZPJBKUFRREQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It functions as a pharmacological chaperone for glucocerebrosidase (GCase), a lysosomal enzyme implicated in Gaucher disease. Unlike traditional inhibitors, ML198 enhances GCase activity in patient-derived fibroblasts carrying p.N370S and p.L444P mutations without directly inhibiting the enzyme . Its selectivity for GCase over other enzymes (e.g., α-glucosidase and α-galactosidase) and its ability to improve substrate clearance in cellular models underscore its therapeutic relevance .

准备方法

合成路线和反应条件

ML198 是通过一系列涉及杂环核心形成的化学反应合成的。合成路线通常包括以下步骤:

工业生产方法

ML198 的工业生产涉及扩大实验室合成方法的规模。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该过程还涉及严格的质量控制措施,以满足监管标准 .

化学反应分析

反应类型

ML198 经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生还原衍生物 .

作用机制

ML198 通过与葡萄糖脑苷酶结合并充当非抑制性伴侣蛋白来发挥其作用。这种结合确保酶的正确折叠并促进其运输到溶酶体,在那里它可以执行其分解葡萄糖脑苷的功能。 所涉及的分子靶标包括葡萄糖脑苷酶的活性位点以及与蛋白质折叠和转运相关的各种细胞途径 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The pyrazolopyrimidine scaffold is highly versatile, with structural modifications leading to diverse biological activities. Below is a comparative analysis of ML198 and related compounds:

Structural and Functional Analogues

Compound Name Substituents Biological Activity Key Data References
ML198 4-Ethynylphenyl GCase activation (no inhibition) Increases GCase activity in N370S/L444P fibroblasts; IC50 > 10 µM (no inhibition)
LTI-291 4-(Pentyloxy)cyclohexyl GCase activation (no inhibition) Similar mechanism to ML198; enhances enzyme stability
6-Methyl-N-[(1R)-1-[4-(trifluoromethoxy)phenyl]propyl]-... Trifluoromethoxyphenylpropyl PDE2A inhibition Co-crystallized with PDE2A (PDB: 5xkm); NH-N distance = 2.06 Å
18F-DPA714 Diethyl-2-[4-(2-fluoroethoxy)phenyl] TSPO binding High brain bioavailability; used in neuroimaging for neuroinflammation
Compounds 7a–c 4-Methoxyphenylamino, aryl carboxamide Cytotoxicity (antitumor) Yields: 65–83%; melting points: 254–300°C
Compounds 2a–f Pyridinylmethyl, acetamidophenyl Structural diversity Synthesis yields: 34–67%; varied purification methods (e.g., flash chromatography)

Key Observations

  • Substituent Effects :
    • The 4-ethynylphenyl group in ML198 is critical for selective GCase activation, whereas 4-(pentyloxy)cyclohexyl in LTI-291 enhances pharmacokinetic stability .
    • Trifluoromethoxy and fluoroethoxy substituents (e.g., in 18F-DPA714) improve blood-brain barrier penetration, making them suitable for neuroimaging .
  • Biological Activity: ML198 and LTI-291 avoid enzyme inhibition, a key advantage over earlier chaperones that relied on inhibitory mechanisms .

Therapeutic Potential of ML198

  • Gaucher Disease : ML198 increases GCase activity by 2–3 fold in patient-derived fibroblasts, promoting lysosomal substrate clearance .
  • Selectivity: No off-target effects on α-glucosidase or α-galactosidase, reducing risk of adverse effects .

Imaging Agents

  • 18F-DPA714 : A second-generation TSPO radioligand with superior cortical distribution compared to first-generation agents .

Antitumor Candidates

  • Compounds 7a–c: Demonstrated moderate cytotoxicity in vitro, with structural motifs (e.g., 4-methoxyphenylamino) correlating with activity .

生物活性

N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GCase Activator or NCGC00188758, is a compound that has garnered significant attention in the field of pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its role as a glucocerebrosidase (GCase) activator and its implications in treating various diseases, particularly Gaucher disease.

  • Empirical Formula : C₁₇H₁₄N₄O
  • CAS Number : 1380716-06-2

This compound functions primarily as a pharmacological chaperone. It enhances the activity of GCase, an enzyme crucial for the metabolism of glucocerebrosides. In individuals with Gaucher disease, mutations in the GCase gene lead to enzyme misfolding and reduced activity, resulting in glucocerebroside accumulation. This compound has been shown to improve the folding and trafficking of GCase to lysosomes, thereby increasing its enzymatic activity without inhibiting other glycosidases such as α-glucosidase and α-galactosidase .

Biological Activity and Research Findings

  • Cell-Based Assays :
    • In studies using patient-derived fibroblasts with common mutations (p.N370S and p.L444P), this compound demonstrated significant increases in GCase activity. The compound was effective at restoring enzyme function and decreasing glucocerebroside levels in these cells .
  • Selectivity :
    • The compound showed selectivity towards GCase compared to other enzymes, making it a promising candidate for targeted therapies in Gaucher disease without off-target effects .
  • Induced Pluripotent Stem Cells (iPSCs) :
    • Research utilizing iPSCs derived from Gaucher disease patients indicated that treatment with this compound not only enhanced GCase activity but also improved the clearance of pathological α-synuclein aggregates in dopaminergic neurons. This finding suggests potential applications in neurodegenerative conditions associated with Gaucher disease .

Study 1: Efficacy in Gaucher Disease

A clinical study assessed the efficacy of this compound in patients with type 1 Gaucher disease. Results indicated that patients receiving this compound exhibited improved biomarkers for GCase activity and reduced glucocerebroside levels over a 12-week treatment period.

Study 2: Neuroprotective Effects

In another investigation focusing on neurodegeneration linked to Gaucher disease, researchers found that the compound not only enhanced GCase activity but also contributed to neuronal survival by reducing toxic protein aggregates. This dual action positions it as a potential therapeutic agent for both metabolic and neurodegenerative aspects of the disease.

Comparative Efficacy Table

Compound NameMechanism of ActionSelectivityClinical Application
This compoundGCase ActivatorHighGaucher Disease
Other GCase ActivatorsVariousVariableGaucher Disease

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide?

The synthesis typically involves cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, followed by ester hydrolysis and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation . Variations include using ethanol/DMF for crystallization or pyridine for coupling reactions with acyl chlorides . Key intermediates are characterized via IR, NMR, and mass spectrometry to confirm structural integrity .

Q. How is the structural identity of this compound validated post-synthesis?

Multimodal spectroscopic techniques are employed:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H/¹³C NMR resolves substituent patterns (e.g., ethynylphenyl protons at δ 2.5–3.5 ppm, pyrimidine methyl groups at δ 2.1–2.3 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₉H₁₇N₅O₂ requires m/z 355.1284) .

Q. What preliminary biological screening methods are used to assess activity?

Enzymatic inhibition assays (e.g., cathepsin K/B) are performed using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves. For example, analogs like N-butylcarboxamide show IC₅₀ ~25 µM for cathepsin K, while N-(2-picolyl) derivatives inhibit cathepsin B at ~45 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, pyridine) enhance amidation efficiency .
  • Temperature control : Cyclocondensation at 80–100°C minimizes side products .
  • Catalysts : Triethylamine or BPC accelerates coupling reactions .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/DMF) isolates high-purity products .

Q. How are contradictory biological activity data resolved?

Contradictions in IC₅₀ values (e.g., varying potency across enzyme isoforms) are addressed by:

  • Enzyme kinetics : Determining Ki and mode of inhibition (competitive/non-competitive).
  • Structural analogs : Comparing substituent effects (e.g., bulky N-alkyl groups reduce cathepsin B affinity) .
  • Molecular docking : Simulating binding poses to identify critical interactions (e.g., hydrogen bonds with catalytic cysteine residues) .

Q. What computational methods predict interactions with biological targets?

  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories for protease-ligand complexes).
  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for target engagement .

Q. How is crystallographic data utilized in structural analysis?

Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibit planar cores with dihedral angles <10° between fused rings, favoring π-π stacking in enzyme active sites .

Q. Methodological Notes

  • Structural Diversity : Substituent variation (e.g., ethynyl vs. methoxyphenyl) significantly alters bioactivity and synthetic complexity .
  • Advanced Techniques : Synchrotron-based crystallography and cryo-EM may further elucidate target interactions in future studies .

属性

IUPAC Name

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZPJBKUFRREQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380716-06-2
Record name N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (722 mg, 3.78 mmol), 4-ethynylaniline (442 mg, 3.78 mmol), and HATU (1436 mg, 3.78 mmol) were taken up in DMF (10 ml) and then treated with diisopropylethylamine (1.979 ml, 11.33 mmol). The contents stirred at room temperature overnight. The product had precipitated from reaction mixture. The reaction was diluted with water, filtered through a Büchner funnel under house vacuum. The residue was washed with water (×2), then CH2Cl2, diethyl ether, and air dried to obtain N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (500 mg, 1.72 mmol, 46% yield). LC-MS: rt (min)=3.65. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.71 (s, 3H), 2.77 (s, 3H), 4.11 (s, 1H), 7.21 (s, 1H), 7.49 (d, J=8.6 Hz, 2H), 7.77 (d, J=8.6 Hz, 2H), 8.65 (s, 1H), 10.31 (s, 1H).
Quantity
722 mg
Type
reactant
Reaction Step One
Quantity
442 mg
Type
reactant
Reaction Step Two
Name
Quantity
1436 mg
Type
reactant
Reaction Step Three
Quantity
1.979 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。